molecular formula C10H17NO5 B3093322 (S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid CAS No. 1242457-64-2

(S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid

Cat. No. B3093322
CAS RN: 1242457-64-2
M. Wt: 231.25
InChI Key: NTJLSVSHOMWEIC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid, also known as Boc-THF-3-carboxylic acid, is a chemical compound widely used in scientific research. It is a derivative of tetrahydrofuran, which is a cyclic ether commonly found in many organic compounds. Boc-THF-3-carboxylic acid is a versatile molecule that can be synthesized using different methods, and its unique properties make it useful in various applications.

Mechanism of Action

The mechanism of action of (S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acidrboxylic acid is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophiles to form covalent bonds. This property makes it useful in the synthesis of various compounds, including peptides and esters.
Biochemical and Physiological Effects
(S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acidrboxylic acid has no known biochemical or physiological effects. It is not used as a drug, and therefore, there is no information on its pharmacological properties.

Advantages and Limitations for Lab Experiments

(S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acidrboxylic acid has several advantages for lab experiments. It is a stable compound that can be stored for long periods without degradation. It is also readily available and relatively inexpensive. However, it has some limitations, such as its low solubility in water, which makes it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the use of (S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acidrboxylic acid in scientific research. One potential application is in the development of new drugs. (S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acidrboxylic acid can be used as a building block for the synthesis of new compounds with potential therapeutic properties. Another potential application is in the development of new materials. (S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acidrboxylic acid can be used to create polymers with unique properties, such as increased strength and flexibility. Additionally, (S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acidrboxylic acid can be used in the development of new catalysts for chemical reactions, which could have implications for the production of various chemicals and materials.
Conclusion
(S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acidrboxylic acid is a versatile compound with various applications in scientific research. Its unique properties make it useful in the development of new drugs, materials, and catalysts. While there is still much to learn about its mechanism of action and potential applications, (S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acidrboxylic acid remains a valuable tool for scientists in various fields.

Scientific Research Applications

(S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acidrboxylic acid is widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the development of pharmaceuticals, agrochemicals, and materials science. Its unique properties, such as its ability to form stable complexes with metal ions, make it useful in various applications.

properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-10(7(12)13)4-5-15-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJLSVSHOMWEIC-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(CCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652381
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]oxolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid

CAS RN

1242457-64-2
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]oxolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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